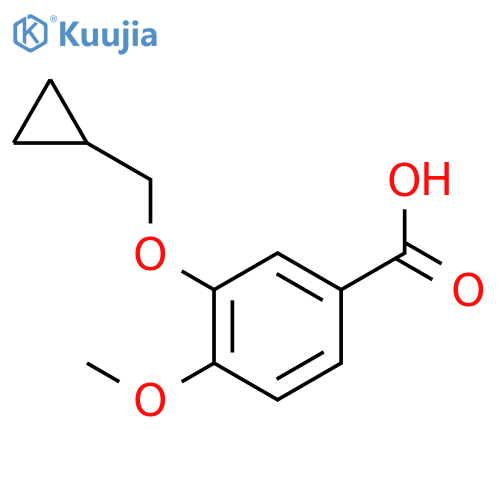

Cas no 159783-28-5 (3-(cyclopropylmethoxy)-4-methoxybenzoic Acid)

3-(cyclopropylmethoxy)-4-methoxybenzoic Acid 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 3-(cyclopropylmethoxy)-4-methoxy-

- 3-CyclopropylMethoxy-4-Methoxybenzoic acid

- 3-(cyclopropylmethoxy)-4-methoxybenzoic Acid

-

- MDL: MFCD12138842

- インチ: InChI=1S/C12H14O4/c1-15-10-5-4-9(12(13)14)6-11(10)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,13,14)

- InChIKey: BRBRVEQKAPLESP-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=C(C=C1)C(=O)O)OCC2CC2

計算された属性

- せいみつぶんしりょう: 222.08922

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

じっけんとくせい

- PSA: 55.76

3-(cyclopropylmethoxy)-4-methoxybenzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B429553-100mg |

3-(cyclopropylmethoxy)-4-methoxybenzoic Acid |

159783-28-5 | 100mg |

$ 185.00 | 2022-06-07 | ||

| Chemenu | CM323676-5g |

3-(Cyclopropylmethoxy)-4-methoxybenzoic acid |

159783-28-5 | 95% | 5g |

$842 | 2021-06-15 | |

| Chemenu | CM323676-1g |

3-(Cyclopropylmethoxy)-4-methoxybenzoic acid |

159783-28-5 | 95% | 1g |

$281 | 2021-06-15 | |

| Matrix Scientific | 171379-5g |

3-(Cyclopropylmethoxy)-4-methoxybenzoic acid, 95% |

159783-28-5 | 95% | 5g |

$1073.00 | 2023-09-10 | |

| eNovation Chemicals LLC | D763121-1g |

Benzoic acid, 3-(cyclopropylmethoxy)-4-methoxy- |

159783-28-5 | 95% | 1g |

$345 | 2024-06-06 | |

| Aaron | AR00HZ9B-1g |

Benzoic acid, 3-(cyclopropylmethoxy)-4-methoxy- |

159783-28-5 | 95% | 1g |

$800.00 | 2025-01-25 | |

| eNovation Chemicals LLC | D763121-500mg |

Benzoic acid, 3-(cyclopropylmethoxy)-4-methoxy- |

159783-28-5 | 95% | 500mg |

$260 | 2024-06-06 | |

| 1PlusChem | 1P00HZ0Z-250mg |

Benzoic acid, 3-(cyclopropylmethoxy)-4-methoxy- |

159783-28-5 | 98% | 250mg |

$160.00 | 2024-06-20 | |

| TRC | B429553-5g |

3-(Cyclopropylmethoxy)-4-methoxybenzoic Acid |

159783-28-5 | 5g |

$ 800.00 | 2023-09-08 | ||

| A2B Chem LLC | AI37747-250mg |

3-(Cyclopropylmethoxy)-4-methoxybenzoic acid |

159783-28-5 | 98% | 250mg |

$174.00 | 2024-04-20 |

3-(cyclopropylmethoxy)-4-methoxybenzoic Acid 関連文献

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

3-(cyclopropylmethoxy)-4-methoxybenzoic Acidに関する追加情報

Recent Advances in the Study of 3-(Cyclopropylmethoxy)-4-methoxybenzoic Acid (CAS: 159783-28-5)

3-(Cyclopropylmethoxy)-4-methoxybenzoic Acid (CAS: 159783-28-5) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential as a key intermediate in the synthesis of biologically active molecules, particularly in the development of novel anti-inflammatory and anticancer agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

One of the most notable advancements in the study of 3-(cyclopropylmethoxy)-4-methoxybenzoic Acid is its role in the synthesis of small-molecule inhibitors targeting specific enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The study highlighted the compound's unique structural features, which contribute to its high selectivity and reduced gastrointestinal toxicity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to its anti-inflammatory properties, recent research has also investigated the anticancer potential of 3-(cyclopropylmethoxy)-4-methoxybenzoic Acid. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that this compound serves as a precursor for the development of tyrosine kinase inhibitors, which are critical in targeting aberrant signaling pathways in cancer cells. The study found that modifications to the cyclopropylmethoxy group enhanced the compound's binding affinity to specific kinase domains, leading to improved efficacy in preclinical models of breast and lung cancer.

The synthesis of 3-(cyclopropylmethoxy)-4-methoxybenzoic Acid has also seen methodological improvements. A recent publication in Organic Process Research & Development described a scalable and cost-effective synthetic route using palladium-catalyzed cross-coupling reactions. This advancement addresses previous challenges related to yield and purity, making the compound more accessible for large-scale pharmaceutical applications. The study emphasized the importance of optimizing reaction conditions to minimize byproducts and improve overall efficiency.

Despite these promising developments, challenges remain in the clinical translation of 3-(cyclopropylmethoxy)-4-methoxybenzoic Acid derivatives. Pharmacokinetic studies have identified issues such as low oral bioavailability and rapid metabolism, which may limit their therapeutic utility. Ongoing research is focused on structural modifications to enhance drug-like properties, including the incorporation of prodrug strategies and nanoparticle-based delivery systems. A 2023 review in Expert Opinion on Drug Discovery highlighted these efforts and proposed future directions for optimizing the compound's pharmacokinetic profile.

In conclusion, 3-(cyclopropylmethoxy)-4-methoxybenzoic Acid (CAS: 159783-28-5) continues to be a valuable scaffold in medicinal chemistry, with recent studies underscoring its potential in anti-inflammatory and anticancer drug development. While challenges persist, advancements in synthesis and structural optimization offer promising avenues for future research. The compound's versatility and biological activity make it a compelling candidate for further investigation in the quest for novel therapeutics.

159783-28-5 (3-(cyclopropylmethoxy)-4-methoxybenzoic Acid) 関連製品

- 3535-34-0(4-Butoxy-3-methoxybenzoic acid)

- 66924-20-7(3-Butoxy-4-methoxybenzoic Acid)

- 101268-36-4(4-Butoxy-3-ethoxybenzoic Acid)

- 355391-05-8(4-(cyclopropylmethoxy)benzoic acid)

- 3535-35-1(4-Isobutoxy-3-methoxy-benzoic acid)

- 1243391-44-7(3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid)

- 955681-11-5(N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide)

- 1784089-80-0(Ethanone, 1-(1,8-diazaspiro[4.5]dec-1-yl)-)

- 153868-35-0(2-(2,4,6-trimethylphenyl)benzoic acid)

- 1285635-95-1(N'-(1E)-(4-hydroxy-3-methoxyphenyl)methylidene-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide)